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Compound of Interest

Compound Name: Boc-D-Met-OH

Cat. No.: B558481 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-

methionine (Boc-D-Met-OH), a crucial building block in peptide synthesis and drug

development. The tert-butoxycarbonyl (Boc) protecting group is widely utilized to temporarily

block the amino functionality of methionine, preventing unwanted side reactions during peptide

chain elongation. This document details the most common and effective synthetic

methodologies, presents quantitative data in a comparative format, and offers detailed

experimental protocols.

Introduction
N-tert-butoxycarbonyl-D-methionine is an N-Boc-protected form of D-Methionine.[1] D-

methionine is an unnatural amino acid, the enantiomer of the naturally occurring L-methionine.

The introduction of D-amino acids into peptide structures can significantly enhance their

proteolytic stability and modulate their biological activity. The Boc protecting group is favored

for its stability under a wide range of reaction conditions and its facile removal under

moderately acidic conditions.[2] The synthesis of Boc-D-Met-OH is a fundamental procedure

for chemists working on the solid-phase and solution-phase synthesis of peptides.

Synthesis of N-tert-butoxycarbonyl-D-methionine
The most prevalent method for the synthesis of N-tert-butoxycarbonyl-D-methionine involves

the reaction of D-methionine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b558481?utm_src=pdf-interest
https://www.benchchem.com/product/b558481?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB3337192_EN.htm
https://aapep.bocsci.com/amino-acids/boc-amino-acids-3257.html
https://www.benchchem.com/product/b558481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


presence of a base.[2][3] The base serves to deprotonate the amino group of D-methionine,

increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino

group of D-methionine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-

butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then

collapses, resulting in the formation of the N-Boc protected methionine and a tert-

butoxycarbonate leaving group. The leaving group subsequently decomposes to tert-butanol

and carbon dioxide.
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Caption: Reaction mechanism for the Boc protection of D-methionine.

Experimental Protocols
Several variations of the synthesis have been reported, primarily differing in the choice of base

and solvent system. Below are detailed protocols for two common methods.
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Protocol 1: Using Sodium Hydroxide in
Acetonitrile/Water
This protocol is adapted from a high-yield synthesis of Boc-L-methionine and is directly

applicable to the D-enantiomer.[3]

Materials:

D-Methionine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH)

Acetonitrile

Dichloromethane

1 N Hydrochloric acid (HCl)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Potassium carbonate

Procedure:

Dissolve D-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL).

Add sodium hydroxide (e.g., 2 g, 0.05 mol) to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g, 0.05 mol).

Allow the reaction to gradually warm to room temperature (24-25 °C) and stir for 12 hours.

Remove the acetonitrile by rotary evaporation.
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To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.

Wash the aqueous phase twice with dichloromethane (50 mL each) and discard the organic

layers.

Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.

Extract the aqueous phase twice with dichloromethane (50 mL each).

Combine the organic phases, wash with saturated sodium chloride solution (50 mL), and dry

over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield N-Boc-D-methionine as a viscous

oil.

Protocol 2: Using Sodium Carbonate in Dioxane/Water
This method utilizes sodium carbonate as the base in a dioxane/water solvent system.[1]

Materials:

D-Methionine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium carbonate (Na₂CO₃)

1,4-Dioxane

Ethyl acetate

Citric acid

Saturated brine solution

Anhydrous magnesium sulfate

Procedure:
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Dissolve D-methionine (e.g., 50.3 g, 0.34 mol) in an aqueous solution of sodium carbonate

(700 mL water, 71.5 g Na₂CO₃, 0.675 mol).

Slowly add a solution of di-tert-butyl dicarbonate (81.0 g, 0.37 mol) in 1,4-dioxane (250 mL).

Stir the reaction mixture at room temperature for 16 hours.

Dilute the reaction mixture with water (1.5 L) to remove unreacted starting material.

Acidify the aqueous phase to pH 3 by the addition of solid citric acid.

Extract the product with ethyl acetate (3 x 500 mL).

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated

brine (500 mL).

Dry the organic phase with anhydrous magnesium sulfate.

Evaporate the solvent under reduced pressure to afford N-Boc-D-methionine as a colorless

oil.

Purification and Crystallization
While N-Boc-D-methionine is often obtained as an oil, it can be solidified or crystallized to

improve purity and ease of handling.[4]

Procedure:

After the work-up and evaporation of the solvent, a colorless or light yellow transparent oily

matter is obtained.

Seed crystals of N-Boc-D-methionine can be added to the oil.

Allow the mixture to stand at room temperature. The oil will gradually solidify.

Once solidified, add a weak polar solvent such as n-hexane or diethyl ether and triturate the

solid (pulping).
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Filter the solid, wash with the weak polar solvent, and dry under reduced pressure.

Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of

N-tert-butoxycarbonyl-D-methionine.

Table 1: Reaction Conditions and Yields

Protocol Base
Solvent
System

Reaction
Time (h)

Temperat
ure (°C)

Reported
Yield (%)

Referenc
e

1
Sodium

Hydroxide

Acetonitrile

/Water
12 0 to 25 95 [3]

2
Sodium

Carbonate

Dioxane/W

ater
16

Room

Temperatur

e

100 (crude) [1]

3
Triethylami

ne

Dioxane/W

ater
Overnight

Room

Temperatur

e

High (not

specified)

Table 2: Physicochemical and Spectroscopic Data
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Property Value Reference

Molecular Formula C₁₀H₁₉NO₄S [5]

Molecular Weight 249.33 g/mol [5][6]

Appearance
White to off-white powder or

colorless oil
[1]

Melting Point 47-50 °C [1]

Optical Rotation [α]D²³
+19.0° to +23° (c=1.3,

methanol)
[1]

¹H NMR (500 MHz, CDCl₃) δ

(ppm)

11.62 (br, 1H), 6.91 (br, 1H),

4.40 (m, 1H), 2.52 (t, J = 4.8

Hz, 2H), 2.05 (s, 3H), 1.92-

2.15 (m, 2H), 1.42 (s, 9H)

[3]

Mass Spectrometry (MS) M+1: 250 [3]

Experimental Workflow
The general workflow for the synthesis and purification of N-Boc-D-methionine is depicted

below.
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Caption: General experimental workflow for the synthesis of N-Boc-D-methionine.
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Conclusion
The synthesis of N-tert-butoxycarbonyl-D-methionine is a well-established and efficient

process, crucial for the advancement of peptide-based therapeutics and research. The use of

di-tert-butyl dicarbonate with a suitable base provides high yields of the desired product. The

choice of base and solvent system can be adapted based on laboratory preferences and

available resources. Proper purification, including the potential for crystallization, ensures the

high purity required for subsequent applications in peptide synthesis. This guide provides the

necessary technical details to enable researchers and professionals to successfully synthesize

and characterize this important amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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